

# Toxicology Profile of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

**Cat. No.:** B565959

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## Abstract

This technical guide provides a comprehensive toxicology profile of **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride**, a cyclopropylamine derivative with potential pharmacological activity. This document synthesizes available non-clinical safety data, outlines standard experimental protocols for toxicological assessment, and explores the putative mechanism of action related to its toxicological effects. The primary mechanism of toxicity is believed to be the inhibition of monoamine oxidase (MAO), which can lead to significant physiological consequences. This guide is intended to inform researchers and drug development professionals on the potential hazards, necessary safety precautions, and key areas for further investigation.

## Chemical and Physical Properties

**2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** is a solid chemical compound. Its specific physical and chemical properties are dependent on its isomeric form. The information provided in this guide pertains to the general structure and what is publicly available for its various isomers.

Property	Value	Source
IUPAC Name	2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride	PubChem[1]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> ClFN	PubChem[1]
Molecular Weight	187.64 g/mol	PubChem[1]
CAS Number	Varies by isomer (e.g., 1314324-00-9 for (1R,2S)-isomer)	AK Scientific, Inc.[2]

## Hazard Identification and Classification

Based on available safety data sheets, **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

Hazard Class	GHS Code	Description
Acute Toxicity (Oral)	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation

Source: AK Scientific, Inc.[2], Aaronchem[3]

Overexposure may lead to serious illness or death.[2] It is not classified as a carcinogen by IARC, NTP, or OSHA.[2][4]

## Non-Clinical Toxicology

While specific quantitative toxicological studies on **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** are not readily available in the public domain, the following summarizes the

known qualitative effects and data from structurally related compounds.

## Acute Toxicity

- Oral: Classified as harmful if swallowed.[2][3] Ingestion may cause adverse effects. For the related compound, cyclopropylamine, the oral LD50 in rats is 445 mg/kg.[5] For monoamine oxidase inhibitors (MAOIs) as a class, a lethal dose is estimated to be in the range of 4-6 mg/kg.
- Dermal: Expected to cause skin irritation upon contact.[2][3]
- Inhalation: May cause respiratory tract irritation.[2][3]

## Skin and Eye Irritation

The compound is classified as a skin and eye irritant.[2][3] Contact with eyes may result in serious damage.

## Genotoxicity

Specific genotoxicity studies (e.g., Ames test, in vitro micronucleus assay) for **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** were not found in the reviewed literature.

## Carcinogenicity

No evidence suggests that this compound is carcinogenic.[2][4]

## Mechanism of Action and Toxicological Endpoints

The toxicological properties of **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** are likely linked to its activity as a monoamine oxidase (MAO) inhibitor, a characteristic of many phenylcyclopropylamine derivatives.[6][7][8][9]

## Monoamine Oxidase Inhibition

MAO enzymes (MAO-A and MAO-B) are crucial for the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to an accumulation of these neurotransmitters in the synaptic cleft, which can result in significant and potentially life-threatening toxicological effects. Fluorination of

phenylcyclopropylamines has been shown to influence their inhibitory activity on MAO.[6][7][8][9]

## Key Toxicological Concerns

- Hypertensive Crisis:** A major risk associated with MAOIs is a hypertensive crisis, which can be triggered by the ingestion of tyramine-rich foods (e.g., aged cheeses, cured meats). Tyramine is normally metabolized by MAO-A in the gut and liver. When MAO-A is inhibited, tyramine enters the systemic circulation and acts as a potent sympathomimetic, causing a massive release of norepinephrine and leading to a rapid and dangerous increase in blood pressure.
- Serotonin Syndrome:** Co-administration of MAOIs with other serotonergic agents (e.g., selective serotonin reuptake inhibitors - SSRIs) can lead to serotonin syndrome. This condition is characterized by an excess of serotonin in the central nervous system, resulting in a triad of symptoms: autonomic dysfunction (e.g., hyperthermia, tachycardia), neuromuscular excitation (e.g., clonus, hyperreflexia), and altered mental status (e.g., agitation, confusion).

## Quantitative Toxicological Data

Specific LD50 values for **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** are not available in the public literature. However, data on the MAO inhibitory activity of closely related compounds provide quantitative insight into its potential potency.

Compound	Assay	Endpoint	Value
cis-N-Benzyl-2-methoxycyclopropylamine	MAO-A Inhibition	IC50	170 nM
cis-N-Benzyl-2-methoxycyclopropylamine	MAO-B Inhibition	IC50	5 nM
Cyclopropylamine	Acute Oral Toxicity (Rat)	LD50	445 mg/kg

Source: FEBS Journal[10], CDH Fine Chemical[5]

## Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to the assessment of **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride**, based on internationally recognized guidelines.

### Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

- Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the next step. The method is used to classify a substance into a toxicity class based on the observed mortality.
- Animal Model: Typically, young adult female rats are used.
- Procedure:
  - A single animal is dosed with the test substance at a defined starting dose level (e.g., 300 mg/kg).
  - If the animal survives, two more animals are dosed at the same level.
  - If mortality is observed, the next animal is dosed at a lower level.
  - Observations are made for at least 14 days, focusing on clinical signs of toxicity and mortality.
  - The substance is classified based on the dose at which mortality is observed.

### Skin Irritation/Corrosion - OECD 404

- Principle: The test substance is applied to the skin of a single animal in a stepwise manner to assess for irritation or corrosion.
- Animal Model: Albino rabbits are typically used.

- Procedure:
  - A small area of the animal's fur is clipped.
  - 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small patch of skin and covered with a gauze patch.
  - The patch is removed after a 4-hour exposure period.
  - The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
  - The severity of the skin reactions is scored.

## Eye Irritation/Corrosion - OECD 405

- Principle: A single dose of the test substance is applied to the eye of one animal to assess for irritation or corrosion.
- Animal Model: Albino rabbits are the preferred species.
- Procedure:
  - 0.1 mL (if liquid) or 0.1 g (if solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
  - The eyes are examined at 1, 24, 48, and 72 hours after instillation.
  - Observations are made for corneal opacity, iris lesions, and conjunctival redness and swelling.
  - The severity of the ocular lesions is scored.

## Bacterial Reverse Mutation Test (Ames Test) - OECD 471

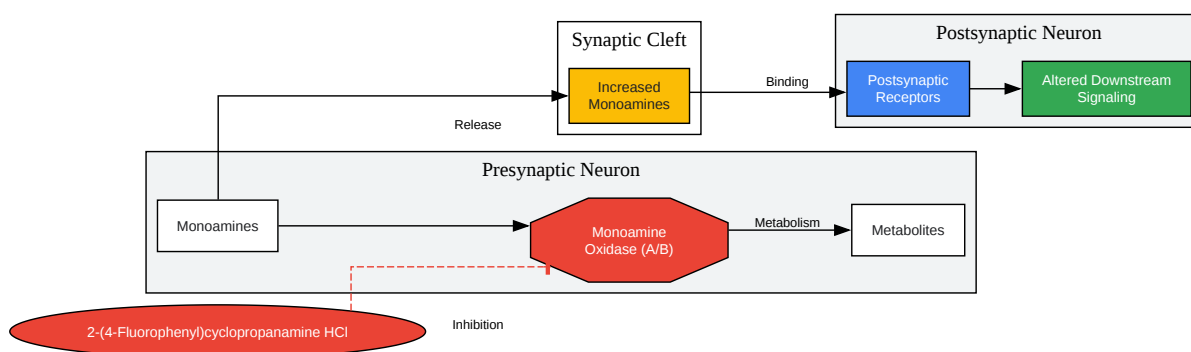
- Principle: This in vitro assay uses strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in the histidine or tryptophan operon, respectively. The test substance is

assessed for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

- Methodology:
  - The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
  - The bacteria are then plated on a minimal agar medium.
  - After incubation, the number of revertant colonies is counted.
  - A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

## Visualizations

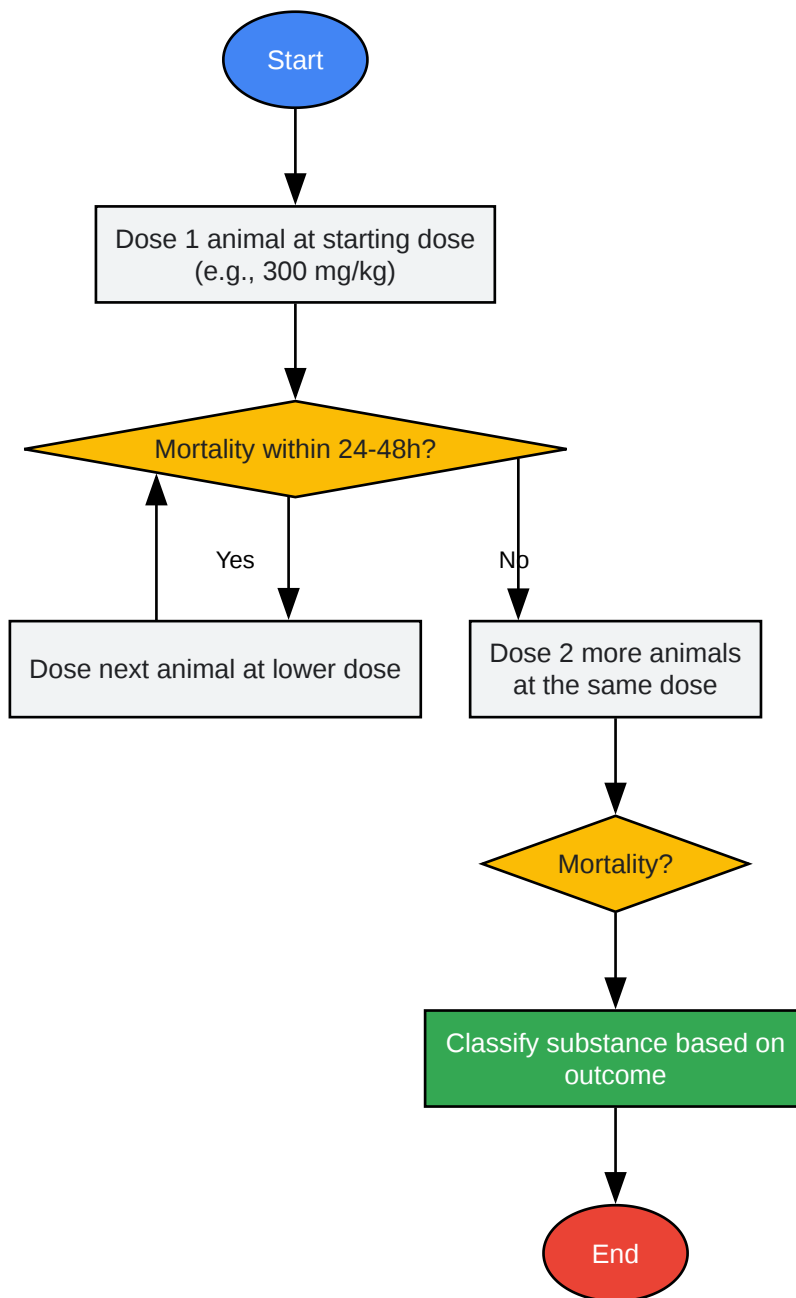
### Signaling Pathway: Monoamine Oxidase Inhibition



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Caption: Inhibition of MAO by 2-(4-Fluorophenyl)cyclopropanamine HCl leads to increased synaptic monoamines.

## Experimental Workflow: Acute Oral Toxicity (OECD 423)

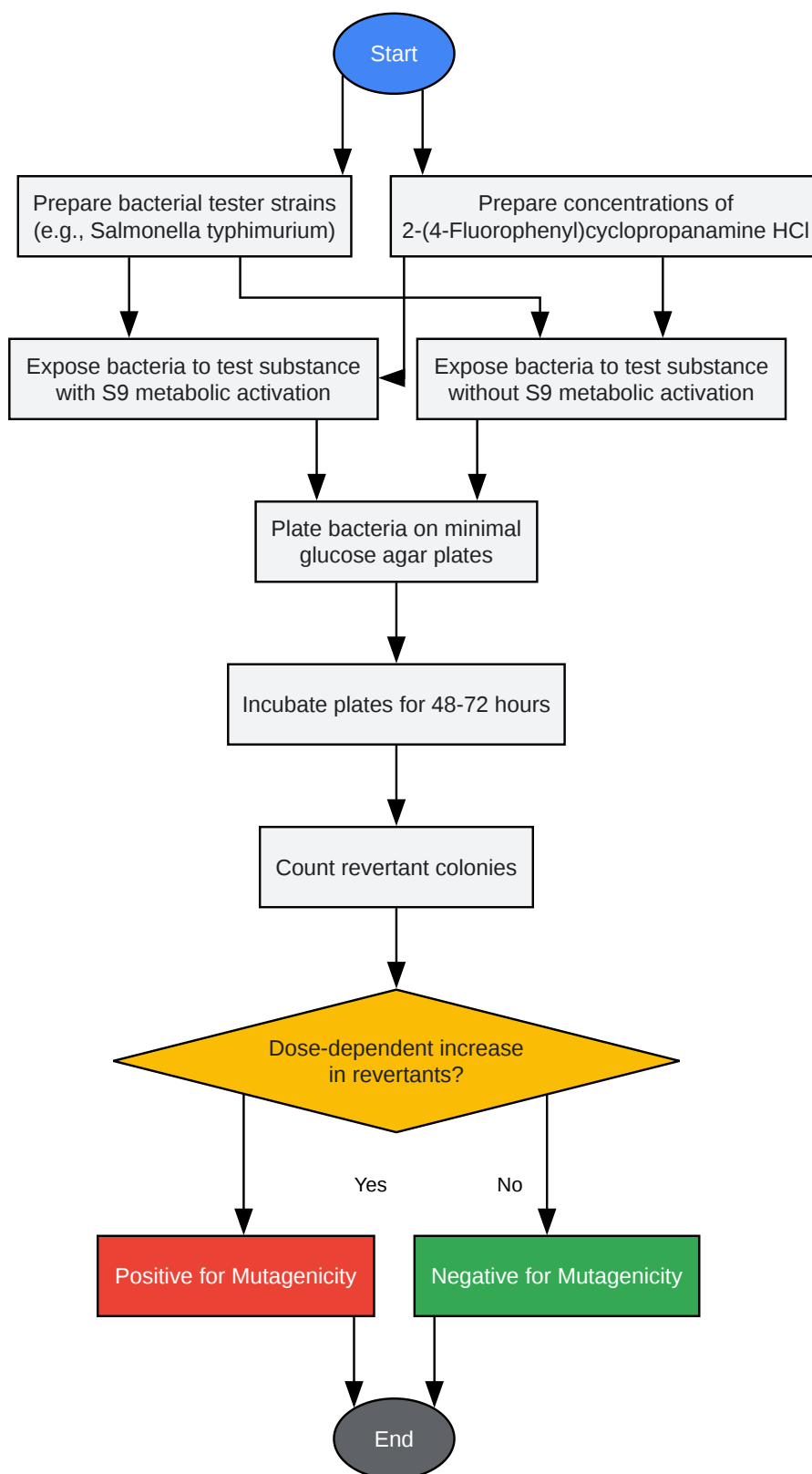


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Caption: Stepwise procedure for acute oral toxicity testing according to OECD guideline 423.

## Experimental Workflow: In Vitro Genotoxicity (Ames Test)





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Caption: General workflow for the bacterial reverse mutation (Ames) test.

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